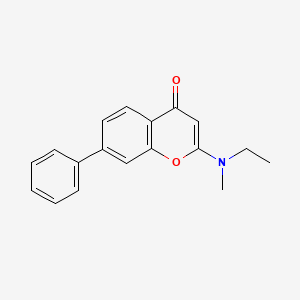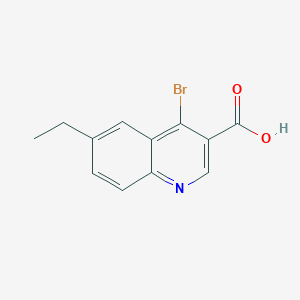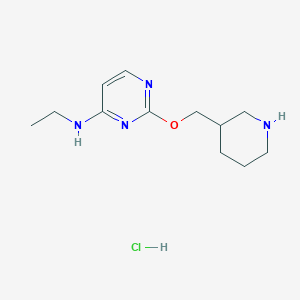
4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one typically involves the following steps:
-
Formation of the Chromen-4-one Core:
- The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base such as sodium hydroxide.
- The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
-
Introduction of the Ethyl(methyl)amino Group:
- The ethyl(methyl)amino group is introduced through a nucleophilic substitution reaction.
- The chromen-4-one derivative is reacted with ethyl(methyl)amine in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
- The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions.
Industrial Production Methods:
- Industrial production of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one follows similar synthetic routes but on a larger scale.
- Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield.
- Purification is achieved through techniques such as column chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)amino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the chromen-4-one core, converting it to the corresponding chromanol derivative.
Substitution: The phenyl group at the seventh position can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Effects: The compound’s effects are mediated through its ability to inhibit or activate specific enzymes and receptors, leading to changes in cellular processes.
相似化合物的比较
- 2-(Dimethylamino)-7-phenyl-4H-chromen-4-one
- 2-(Ethylamino)-7-phenyl-4H-chromen-4-one
- 2-(Methylamino)-7-phenyl-4H-chromen-4-one
Comparison:
- Uniqueness: 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity.
- Chemical Properties: The presence of different substituents on the amino group can affect the compound’s solubility, stability, and reactivity.
- Biological Activity: Variations in the amino group can lead to differences in the compound’s interaction with biological targets, potentially altering its therapeutic effects.
This detailed overview provides a comprehensive understanding of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
83767-02-6 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
2-[ethyl(methyl)amino]-7-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-10-9-14(11-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
InChI 键 |
XZXOCFDTZDCWHK-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1=CC(=O)C2=C(O1)C=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)

![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)
![5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11844752.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-onehydrochloride](/img/structure/B11844789.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)


![6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11844819.png)

